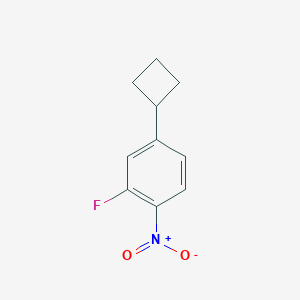
4-Cyclobutyl-2-fluoro-nitrobenzene
描述
4-Cyclobutyl-2-fluoronitrobenzene is an organic compound with the molecular formula C10H10FNO2. It is a derivative of nitrobenzene, where the benzene ring is substituted with a cyclobutyl group and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
属性
分子式 |
C10H10FNO2 |
|---|---|
分子量 |
195.19 g/mol |
IUPAC 名称 |
4-cyclobutyl-2-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C10H10FNO2/c11-9-6-8(7-2-1-3-7)4-5-10(9)12(13)14/h4-7H,1-3H2 |
InChI 键 |
OEMNMFYAGUPPRG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-2-fluoronitrobenzene typically involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene. One common method is the reaction of 4-fluoronitrobenzene with cyclobutyl lithium or cyclobutyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Cyclobutyl-2-fluoronitrobenzene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microreactors has also been explored to enhance the efficiency of the nucleophilic aromatic substitution process .
化学反应分析
Types of Reactions
4-Cyclobutyl-2-fluoronitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of the fluorine atom with various nucleophiles, such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, alkoxides, and thiolates. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
From Nucleophilic Aromatic Substitution: Substituted derivatives such as 4-cyclobutyl-2-aminonitrobenzene.
From Reduction: 4-Cyclobutyl-2-fluoroaniline.
From Oxidation: Various oxidized products depending on the reaction conditions.
科学研究应用
4-Cyclobutyl-2-fluoronitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4-Cyclobutyl-2-fluoronitrobenzene primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The cyclobutyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
相似化合物的比较
Similar Compounds
4-Fluoronitrobenzene: Lacks the cyclobutyl group, making it less sterically hindered and more reactive in nucleophilic aromatic substitution reactions.
4-Cyclobutyl-2-nitrobenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
4-Cyclobutyl-2-chloronitrobenzene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity patterns in substitution reactions.
Uniqueness
4-Cyclobutyl-2-fluoronitrobenzene is unique due to the combination of the cyclobutyl group and the fluorine atom on the nitrobenzene ring. This combination imparts distinct steric and electronic properties, making it a valuable compound in various chemical transformations and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


